

# Application of FEN1 Inhibitors in the Study of Trinucleotide Repeat Expansion

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## Compound of Interest

Compound Name: *Fen1-IN-3*

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## Introduction

Trinucleotide repeat (TNR) expansion is a mutational mechanism underlying a number of severe neurodegenerative and neuromuscular disorders, including Huntington's disease (HD), myotonic dystrophy, and various spinocerebellar ataxias.[1] These expansions occur when a three-nucleotide sequence is repeated beyond a normal, stable threshold. Flap endonuclease 1 (FEN1) is a crucial enzyme in DNA replication and repair, playing a key role in maintaining genomic stability.[2][3] Specifically, FEN1 is involved in Okazaki fragment maturation during lagging strand synthesis and in the long-patch base excision repair (LP-BER) pathway.[4] Its function is to remove 5' flap structures that can arise during these processes.

A growing body of evidence suggests that FEN1 is critical in preventing the expansion of TNRs.[5][6] The repetitive nature of TNR sequences can lead to the formation of stable secondary structures, such as hairpins, which can inhibit the proper processing of DNA flaps by FEN1. Inefficient processing of these flaps can lead to errors in DNA replication or repair, resulting in the expansion of the repeat tract. Haploinsufficiency of FEN1 has been associated with an accumulation of replication-associated DNA alterations, including TNR expansion.[5]

The development of small molecule inhibitors of FEN1 has provided powerful tools to probe its function in cellular processes and to explore its potential as a therapeutic target, particularly in oncology.[3] These inhibitors can also be applied to the study of TNR expansion, allowing for a controlled, chemical-genetic approach to understanding the role of FEN1 in this process. By

inhibiting FEN1 activity, researchers can mimic a FEN1-deficient state and investigate the resulting effects on TNR stability in various model systems.

This document provides detailed application notes and protocols for the use of a representative FEN1 inhibitor, from the N-hydroxyurea class, in the study of TNR expansion.

## Mechanism of Action of FEN1 and its Inhibition in TNR Expansion

FEN1 acts as a structure-specific nuclease that recognizes and cleaves 5' flap structures at the junction of single-stranded and double-stranded DNA. In the context of TNR sequences, the lagging strand synthesis can result in 5' flaps containing the repetitive sequence. These TNR-containing flaps have a high propensity to form stable hairpin structures. These secondary structures can block FEN1 from binding and cleaving the flap, leading to a stalled replication fork. Subsequent aberrant processing of this stalled fork can result in the expansion of the TNR.

FEN1 inhibitors, such as those from the N-hydroxyurea series, act by binding to the active site of FEN1. This binding can be competitive with the DNA substrate, effectively preventing FEN1 from engaging with and cleaving the 5' flaps. By inhibiting FEN1, these small molecules can induce a state that mimics FEN1 deficiency, leading to an accumulation of unprocessed flaps containing TNR sequences. This, in turn, is hypothesized to increase the frequency of TNR expansion events.

## Data Presentation

### FEN1 Inhibitor Activity

Inhibitor Class	Compound	Target	Assay Type	IC50 (nM)	Reference
N-hydroxyurea	Compound 1	hFEN1	Biochemical (Fluorescence)	46	
N-hydroxyurea	Compound 2	hFEN1	Biochemical (Fluorescence)	17	
N-hydroxyurea	Compound 4	hFEN1	Biochemical (Fluorescence)	17	

## Cellular Target Engagement of FEN1 Inhibitors

Inhibitor	Cell Line	Assay Type	EC50 (µM)	Reference
Compound 1	SW620	CETSA	5.1	
Compound 4	SW620	CETSA	6.8	

## Experimental Protocols

### Protocol 1: In Vitro FEN1 Cleavage Assay with a TNR-Containing Flap Substrate

This protocol is designed to assess the inhibitory activity of a compound on FEN1's ability to cleave a synthetic DNA substrate containing a trinucleotide repeat flap.

Materials:

- Recombinant human FEN1 protein
- Custom synthesized fluorescently labeled DNA oligonucleotides to form a flap substrate with a (CAG)<sub>n</sub> or (CTG)<sub>n</sub> repeat in the 5' flap. The 5' end of the flap oligonucleotide should be labeled with a fluorophore (e.g., 6-FAM) and the quencher oligonucleotide with a corresponding quencher (e.g., BHQ-1).

- FEN1 reaction buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl<sub>2</sub>, 1 mM DTT, 100 µg/ml BSA.
- FEN1 inhibitor (e.g., from the N-hydroxyurea series) dissolved in DMSO.
- 96-well black plates.
- Fluorescence plate reader.

#### Procedure:

- Substrate Annealing: Anneal the oligonucleotides to form the flap substrate by mixing them in a 1:1.2:1.5 molar ratio (template:flap:quencher) in annealing buffer (10 mM Tris-HCl, pH 7.5, 50 mM NaCl), heating to 95°C for 5 minutes, and slowly cooling to room temperature.
- Reaction Setup:
  - Prepare serial dilutions of the FEN1 inhibitor in FEN1 reaction buffer. Include a DMSO-only control.
  - In a 96-well plate, add 20 µL of the inhibitor dilution (or control) to each well.
  - Add 10 µL of recombinant FEN1 (final concentration ~1 nM) to each well.
  - Incubate at room temperature for 15 minutes to allow for inhibitor binding.
- Initiate Reaction:
  - Add 10 µL of the annealed flap substrate (final concentration ~50 nM) to each well to start the reaction.
- Data Acquisition:
  - Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore.
  - Measure the fluorescence intensity every minute for 30-60 minutes at 37°C.
- Data Analysis:

- Calculate the initial reaction velocity for each inhibitor concentration.
- Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

## Protocol 2: Cellular Assay for Trinucleotide Repeat Expansion

This protocol describes a method to assess the effect of a FEN1 inhibitor on the stability of a TNR tract in a cellular context using a human cell line containing an expanded CAG repeat, such as a Huntington's disease patient-derived cell line.

### Materials:

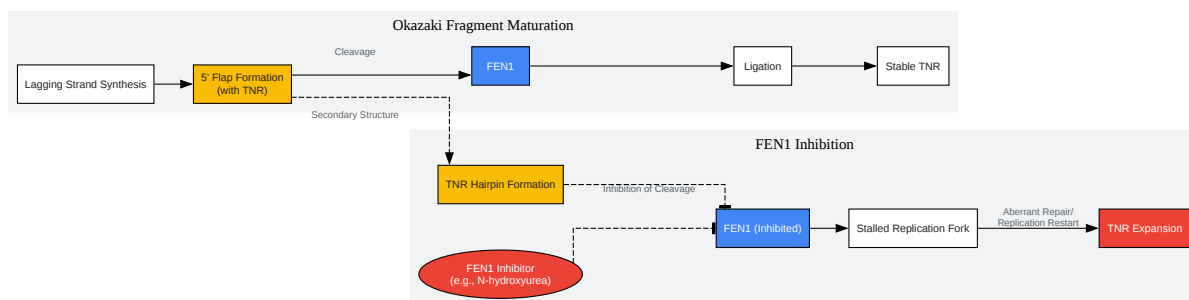
- Human cell line with a known expanded CAG repeat (e.g., HD patient-derived fibroblasts or iPSCs).
- Appropriate cell culture medium and supplements.
- FEN1 inhibitor dissolved in DMSO.
- Genomic DNA extraction kit.
- PCR primers flanking the CAG repeat region.
- High-fidelity DNA polymerase suitable for amplifying repetitive sequences.
- Fluorescently labeled forward primer for fragment analysis.
- Capillary electrophoresis system for fragment analysis (e.g., GeneScan).

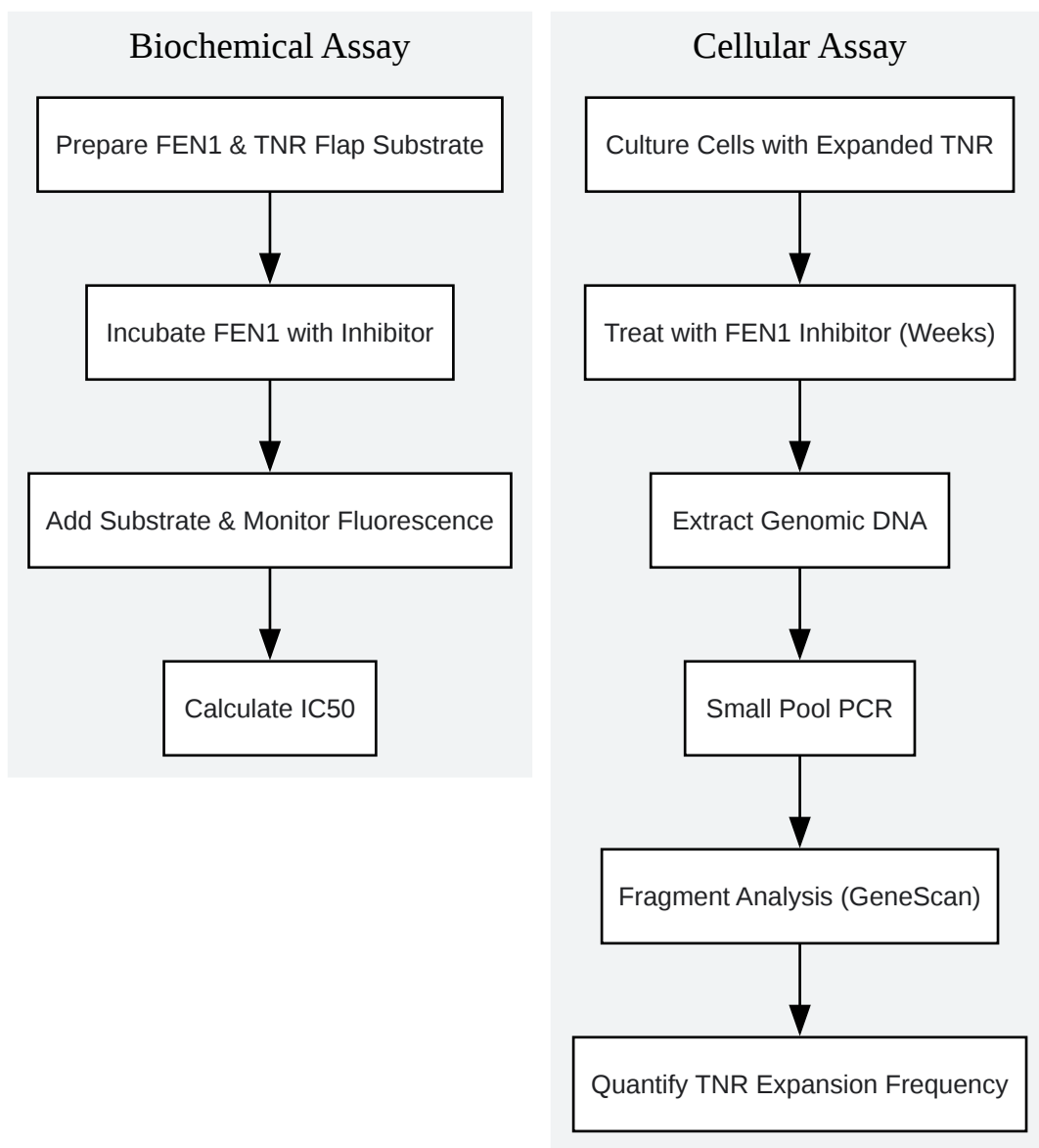
### Procedure:

- Cell Culture and Treatment:
  - Culture the cells under standard conditions (37°C, 5% CO<sub>2</sub>).
  - Seed the cells in multiple replicate plates.

- Treat the cells with a range of concentrations of the FEN1 inhibitor (and a DMSO control) for a prolonged period (e.g., 2-4 weeks) to allow for multiple cell divisions and potential expansion events.
- Change the medium and re-apply the inhibitor every 2-3 days.
- Genomic DNA Extraction:
  - At the end of the treatment period, harvest the cells and extract genomic DNA using a commercial kit.
- Small Pool PCR (SP-PCR):
  - To detect changes in the repeat length in individual alleles, perform SP-PCR. Serially dilute the genomic DNA to a concentration where, on average, each PCR reaction contains a single template molecule.
  - Set up multiple PCR reactions for each treatment condition using the diluted genomic DNA.
- Fragment Analysis:
  - Perform PCR using primers flanking the CAG repeat, with the forward primer being fluorescently labeled.
  - Analyze the PCR products on a capillary electrophoresis system.
- Data Analysis:
  - The output from the fragment analyzer will show a distribution of allele sizes.
  - For each treatment condition, analyze the distribution of repeat lengths from the multiple SP-PCR reactions.
  - Quantify the frequency and magnitude of repeat expansions (and contractions) by comparing the allele sizes in the inhibitor-treated samples to the DMSO control. An increase in the proportion of larger alleles in the inhibitor-treated samples would indicate that FEN1 inhibition promotes TNR expansion.

## Visualizations





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